molecular formula C15H8F3NO2 B13426146 2-Trifluoroacetylaminofluoren-9-one CAS No. 318-22-9

2-Trifluoroacetylaminofluoren-9-one

Cat. No.: B13426146
CAS No.: 318-22-9
M. Wt: 291.22 g/mol
InChI Key: JBUUOKOKZCHZNB-UHFFFAOYSA-N
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Description

2-Trifluoroacetylaminofluoren-9-one is a chemical compound with the molecular formula C15H8F3NO2 and a molecular weight of 291.22 g/mol . It is a derivative of fluorene, characterized by the presence of a trifluoroacetyl group and an aminofluorenone moiety. This compound is known for its applications in various fields, including organic synthesis and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Trifluoroacetylaminofluoren-9-one typically involves the reaction of fluorene derivatives with trifluoroacetic anhydride in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Dichloromethane or chloroform

    Catalyst: Lewis acids such as boron trifluoride etherate

    Temperature: Room temperature to reflux conditions

A general synthetic route can be described as follows:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The scalability of the synthetic route allows for large-scale production to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

2-Trifluoroacetylaminofluoren-9-one undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding quinones using oxidizing agents like potassium permanganate.

    Reduction: Reduction to amines using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

Scientific Research Applications

2-Trifluoroacetylaminofluoren-9-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Trifluoroacetylaminofluoren-9-one involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymatic pathways, depending on its structural configuration. The trifluoroacetyl group enhances its reactivity and binding affinity to target proteins, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    2-Acetylaminofluorene: A known carcinogen used in cancer research.

    2-Formylaminofluorene: Studied for its chemical reactivity and biological effects.

    2,7-Dinitrofluorene: Explored for its applications in materials science.

Uniqueness

2-Trifluoroacetylaminofluoren-9-one stands out due to the presence of the trifluoroacetyl group, which imparts unique chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable in various synthetic and industrial applications .

Properties

CAS No.

318-22-9

Molecular Formula

C15H8F3NO2

Molecular Weight

291.22 g/mol

IUPAC Name

2,2,2-trifluoro-N-(9-oxofluoren-2-yl)acetamide

InChI

InChI=1S/C15H8F3NO2/c16-15(17,18)14(21)19-8-5-6-10-9-3-1-2-4-11(9)13(20)12(10)7-8/h1-7H,(H,19,21)

InChI Key

JBUUOKOKZCHZNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)NC(=O)C(F)(F)F

Origin of Product

United States

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